molecular formula C9H7F3N2 B2647888 1H-Indazole, 3-methyl-7-(trifluoromethyl)- CAS No. 1108623-64-8

1H-Indazole, 3-methyl-7-(trifluoromethyl)-

Cat. No.: B2647888
CAS No.: 1108623-64-8
M. Wt: 200.164
InChI Key: CMPAHIHEZFFWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole, 3-methyl-7-(trifluoromethyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 7th position and a methyl group at the 3rd position enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzyl bromide with hydrazine hydrate, followed by cyclization in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 3-methyl-7-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

1H-Indazole, 3-methyl-7-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1H-Indazole, 3-methyl-5-(trifluoromethyl)-
  • 1H-Indazole, 3-methyl-6-(trifluoromethyl)-
  • 1H-Indazole, 3-methyl-4-(trifluoromethyl)-

Uniqueness: 1H-Indazole, 3-methyl-7-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical and biological properties. This positioning can affect the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-7-(trifluoromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-6-3-2-4-7(9(10,11)12)8(6)14-13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPAHIHEZFFWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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